6-(3-Fluorophenyl)-2-[1-(morpholine-4-sulfonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one
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Overview
Description
6-(3-Fluorophenyl)-2-[1-(morpholine-4-sulfonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a morpholine sulfonyl group, and an azetidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Fluorophenyl)-2-[1-(morpholine-4-sulfonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Fluorophenyl Intermediate:
Synthesis of the Morpholine Sulfonyl Intermediate: This step involves the sulfonylation of morpholine, typically using sulfonyl chlorides under basic conditions.
Azetidinyl Group Introduction: The azetidinyl group is introduced through a cyclization reaction, often involving the use of azetidinone precursors.
Final Coupling and Cyclization: The final step involves coupling the intermediates and cyclizing to form the dihydropyridazinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-(3-Fluorophenyl)-2-[1-(morpholine-4-sulfonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and morpholine sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.
Scientific Research Applications
6-(3-Fluorophenyl)-2-[1-(morpholine-4-sulfonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Biology: It is used in biochemical studies to understand its interactions with biological macromolecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Industry: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 6-(3-Fluorophenyl)-2-[1-(morpholine-4-sulfonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-[(3-Fluorophenyl)sulfonyl]morpholine: This compound shares the morpholine sulfonyl and fluorophenyl groups but lacks the azetidinyl and dihydropyridazinone moieties.
3-Fluorophenylazetidinone: This compound contains the fluorophenyl and azetidinyl groups but lacks the morpholine sulfonyl and dihydropyridazinone moieties.
Uniqueness
6-(3-Fluorophenyl)-2-[1-(morpholine-4-sulfonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
6-(3-fluorophenyl)-2-(1-morpholin-4-ylsulfonylazetidin-3-yl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O4S/c18-14-3-1-2-13(10-14)16-4-5-17(23)22(19-16)15-11-21(12-15)27(24,25)20-6-8-26-9-7-20/h1-5,10,15H,6-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHVAOWDGUXLGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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